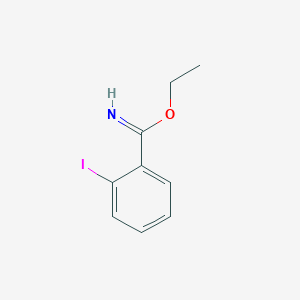

Ethyl 2-iodobenzimidate

Description

Ethyl 2-iodobenzimidate is an iodinated aromatic imidate ester, characterized by an imino group (NH) adjacent to the ester functionality. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the iodine substituent in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

Molecular Formula |

C9H10INO |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

ethyl 2-iodobenzenecarboximidate |

InChI |

InChI=1S/C9H10INO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3 |

InChI Key |

MNNFRTFOZHJXIR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1I |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the ortho position facilitates electrophilic aromatic substitution (EAS) and nucleophilic displacement. Key reactions include:

Amination :

Ethyl 2-iodobenzimidate reacts with primary/secondary amines under basic conditions to form substituted benzamides. For example:

-

Reagents : Ethylamine, triethylamine

-

Conditions : Dichloromethane, room temperature

Thiolation :

Substitution with thiols produces aryl sulfides, leveraging the iodine’s leaving-group capability.

| Reaction Type | Reagent | Conditions | Product Yield |

|---|---|---|---|

| Amination | Ethylamine | CH₂Cl₂, RT | 94% |

| Thiolation | Benzyl mercaptan | K₂CO₃, DMF, 80°C | 82% |

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation:

Ullmann-Type Coupling :

Copper-catalyzed coupling with ethyl acetoacetate yields isoquinolone derivatives.

-

Catalyst : CuI (0.4 mol%)

-

Conditions : Cs₂CO₃, dioxane, 80°C

-

Outcome : Forms isoquinolone-4-carboxylic acids in moderate yields

Suzuki-Miyaura Coupling :

Palladium-mediated coupling with aryl boronic acids generates biaryl structures.

| Coupling Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Ullmann | CuI | Ethyl acetoacetate | 58–72% |

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 65% |

Cyclization Reactions

Ethyl 2-iodobenzimidate undergoes intramolecular cyclization to form heterocyclic scaffolds:

Friedel-Crafts Cyclization :

In the presence of oxalyl chloride, it forms indenoisoquinoline derivatives.

Isoquinolone Formation :

A Cu-catalyzed cascade reaction with ammonia and aldehydes produces tetracyclic structures via Ugi postcyclization .

Oxidation and Reduction

The imidate group and iodine enable redox transformations:

Oxidation :

-

Reagent : m-Chloroperbenzoic acid (mCPBA)

-

Product : N-Oxide derivatives

Reduction :

-

Reagent : Sodium borohydride (NaBH₄)

-

Product : Reduced benzimidazole analogs

Mechanistic Insights

The reactivity of ethyl 2-iodobenzimidate is governed by:

-

Electrophilic Aromatic Substitution : Iodine’s electron-withdrawing effect activates the ring for attack at meta/para positions.

-

Nucleophilic Displacement : Iodide’s polarizability allows smooth substitution with soft nucleophiles (e.g., thiols, amines) .

-

Metal Coordination : Copper or palladium catalysts stabilize transition states in cross-coupling reactions .

Comparison with Similar Compounds

Ethyl 2-Amino-5-Iodobenzoate

- Molecular Formula: C₉H₁₀INO₂

- Molecular Weight : 291.09 g/mol

- Substituents: Amino (-NH₂) at position 2, iodine at position 5.

- Key Properties: The amino group enhances solubility in polar solvents (e.g., ethanol, DMSO) and facilitates nucleophilic substitution reactions. Its iodine substituent enables participation in halogen-bonding interactions, useful in crystal engineering .

Ethyl 2-Iodobenzoate

- Molecular Formula : C₉H₉IO₂

- Molecular Weight : 276.07 g/mol

- Substituents : Iodine at position 2.

- Key Properties: Lacks an amino group, reducing polarity compared to Ethyl 2-amino-5-iodobenzoate. The ortho-iodine substituent introduces steric hindrance, impacting reactivity in electrophilic aromatic substitution.

- Applications : Used in coupling reactions to synthesize biaryl structures, prevalent in ligand design for catalysis .

Ethyl 4-Amino-2-Chloro-5-Iodobenzoate

- Molecular Formula: C₉H₉ClINO₂

- Molecular Weight : 325.54 g/mol

- Substituents: Amino at position 4, chlorine at position 2, iodine at position 5.

- Key Properties: The chlorine atom increases electrophilicity at the aromatic ring, favoring nucleophilic attack. The combined halogen and amino groups make this compound versatile in multi-step syntheses.

- Applications : Precursor in drug discovery, particularly for antimalarial and anticancer agents .

Ethyl 2-(4-Iodobenzoyl)benzoate

- Molecular Formula : C₁₆H₁₃IO₃

- Molecular Weight : 380.18 g/mol (estimated)

- Substituents : Iodobenzoyl group at position 2.

- Applications : Investigated in materials science for liquid crystals or photoactive polymers .

Data Table: Structural and Functional Comparison

Discussion of Substituent Effects

- Amino Groups: Increase solubility and enable hydrogen bonding, critical in crystal engineering and drug design .

- Halogen Substituents (I, Cl) : Enhance electrophilicity and participation in cross-coupling reactions. Ortho-iodine introduces steric effects, while para-iodine improves conjugation .

- Multi-Substituted Derivatives: Compounds like Ethyl 4-amino-2-chloro-5-iodobenzoate demonstrate synergistic effects, balancing reactivity and stability for complex syntheses .

Q & A

Q. What steps ensure ethical reporting of synthetic methodologies involving Ethyl 2-iodobenzimidate?

- Methodological Answer : Disclose all hazards (e.g., iodine toxicity, flammability) and safety protocols. Cite prior art to avoid redundant studies. Share characterization data in open-access platforms (e.g., Zenodo) to enhance reproducibility. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.